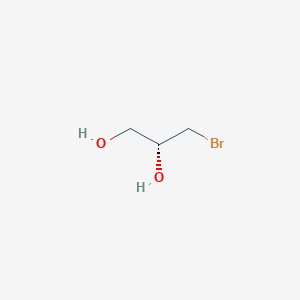

(R)-3-Bromopropane-1,2-diol

説明

Structure

3D Structure

特性

IUPAC Name |

(2R)-3-bromopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309594 | |

| Record name | (2R)-3-Bromo-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14437-88-8 | |

| Record name | (2R)-3-Bromo-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14437-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3-Bromo-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-3-bromopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for R 3 Bromopropane 1,2 Diol

Strategies for Enantioselective Preparation of (R)-3-Bromopropane-1,2-diol

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Various strategies, including asymmetric catalysis, biocatalysis, and the use of chiral starting materials, have been employed to achieve high enantiomeric purity.

Asymmetric Catalysis in Bromo-Functionalization

Asymmetric catalysis offers a powerful approach to introduce chirality during the formation of new chemical bonds. In the context of this compound synthesis, this involves the use of chiral catalysts to control the stereochemical outcome of bromination reactions.

A notable method for obtaining enantiomerically enriched halohydrins is through the hydrolytic kinetic resolution (HKR) of racemic epoxides, catalyzed by chiral salen-Co(III) complexes. researchgate.netresearchgate.netnih.gov This process involves the selective reaction of one enantiomer of a racemic epoxide with a nucleophile, leaving the unreacted enantiomer in high enantiomeric excess. While this method is highly effective for resolving racemic epoxides, its direct application to the kinetic resolution of racemic 3-bromopropane-1,2-diol itself is less common. Instead, the focus has been on the resolution of precursors like racemic epichlorohydrin, which can then be converted to this compound. researchgate.netresearchgate.net

The mechanism of the (salen)Co(III)-catalyzed HKR involves a cooperative bimetallic system where one cobalt complex acts as a Lewis acid to activate the epoxide, and another delivers the hydroxide (B78521) nucleophile. nih.gov The high stereoselectivity is attributed to the specific geometry of the transition state, influenced by the stepped conformation of the salen ligand. nih.gov Researchers have also explored the use of ionic liquids as a medium for this reaction, which can stabilize the active Co(III) oxidation state and allow for catalyst recycling. rsc.org

| Catalyst System | Substrate | Outcome | Reference |

| Chiral Salen-Co(III) | Racemic epichlorohydrin | Kinetic resolution to yield enantiopure epoxide | researchgate.netresearchgate.net |

| Chiral Salen-Co(III) in THF | Racemic epichlorohydrin | High catalytic activity in hydrolytic kinetic resolution | researchgate.net |

| Chiral Salen-Co(III) in ionic liquids | Racemic epoxides | Stabilization of Co(III) and catalyst reusability | rsc.org |

In substrate-controlled approaches, the stereochemistry of the final product is dictated by the inherent chirality of the starting material. One strategy involves the use of protected glycerol (B35011) derivatives. For instance, the 1,2-diol of glycerol can be protected as an acetonide, directing bromination to the C3 position. While this enhances regioselectivity, achieving high enantioselectivity often requires starting with an enantiomerically pure protected glycerol.

Another approach is the desymmetrization of prochiral diols. acs.orgdicp.ac.cn This involves the selective functionalization of one of two enantiotopic hydroxyl groups in a symmetrical diol. Chiral catalysts, such as those based on boronic acids, have been developed for the enantioselective monoalkylation of 2-aryl-1,3-propanediols, demonstrating the potential for creating chiral building blocks from achiral precursors. dicp.ac.cn

Chemoenzymatic and Biocatalytic Routes to Chiral Bromohydrins

Chemoenzymatic and biocatalytic methods are increasingly recognized for their high selectivity and mild reaction conditions. nih.govresearchgate.net Enzymes, such as lipases and dehydrogenases, can be employed for the kinetic resolution of racemic alcohols or the asymmetric reduction of prochiral ketones to produce enantiomerically pure intermediates. researchgate.netresearchgate.net

For example, halohydrin dehalogenases (HHDHs) are enzymes that can catalyze the reversible conversion of halohydrins to epoxides. researchgate.netrug.nl By employing a specific HHDH, it is possible to achieve the kinetic resolution of a racemic mixture of 3-bromopropane-1,2-diol, selectively converting one enantiomer to the corresponding epoxide and leaving the other enantiomer in high purity. One-pot, multi-enzyme cascade reactions have been developed to synthesize enantiopure β-azidoalcohols and β-hydroxynitriles from prochiral α-chloroketones, showcasing the power of biocatalysis in creating complex chiral molecules. researchgate.net

| Enzymatic Method | Substrate | Enzyme | Outcome | Reference |

| Asymmetric Reduction | α-chloroacetophenone derivative | Williopsis californica JCM 3600 | (R)-alcohol | researchgate.net |

| Kinetic Resolution | Racemic halohydrin | Halohydrin dehalogenase (HheC) | Enantiopure halohydrin and epoxide | researchgate.net |

| Desymmetrization | Prochiral dihaloalkanes | Haloalkane dehalogenase | Enantioenriched haloalcohols | rug.nl |

Enantioselective Epoxide Opening Reactions

The enantioselective ring-opening of achiral epoxides with a bromine nucleophile is another direct route to chiral bromohydrins. researchgate.netmdpi.combeilstein-journals.org This strategy relies on a chiral catalyst to control which carbon of the epoxide is attacked and from which face, thereby determining the stereochemistry of the resulting halohydrin.

Metal-salen complexes, particularly those of chromium and cobalt, have proven to be effective catalysts for a variety of asymmetric epoxide opening reactions with different nucleophiles. mdpi.com While the direct enantioselective brominolysis of simple epoxides to form this compound is a challenging transformation, the principles established in related reactions, such as azidolysis and aminolysis, provide a strong foundation for future developments in this area. researchgate.netmdpi.com Organocatalysts have also emerged as a promising alternative for the desymmetrization of meso-epoxides. beilstein-journals.org

Regioselective Bromination of Glycerol and its Derivatives

Glycerol, a readily available and inexpensive starting material, presents an attractive option for the synthesis of 3-bromopropane-1,2-diol. nih.govpreprints.org However, the challenge lies in achieving regioselective bromination at the C3 position, as direct reaction with hydrobromic acid often leads to a mixture of 1-bromo and 2-bromo isomers. nih.gov

To improve regioselectivity, various strategies have been explored. The use of an acid catalyst, such as sulfuric acid, can favor the formation of the 3-bromo isomer. Another effective method involves the use of protective groups. By protecting the 1,2-diol moiety of glycerol, for instance as an acetonide, the hydroxyl group at the C3 position is left available for selective bromination. mdpi.com Following bromination, the protecting group can be removed to yield the desired 3-bromopropane-1,2-diol.

Recent research has also focused on the use of ionic liquids as catalysts for the chlorination of glycerol, which can provide high yields of the corresponding 3-chloro-1,2-propanediol. scielo.br This suggests that similar approaches could be developed for regioselective bromination.

| Method | Reagents/Conditions | Product | Selectivity | Reference |

| Direct Bromination | Glycerol, HBr, H₂SO₄ | 3-Bromopropane-1,2-diol | Improved for 3-bromo isomer | |

| Acetonide Protection | Glycerol, Acetone (B3395972), HBr | 3-Bromo-1,2-propanediol (B131886) | Directs bromination to C3 | |

| Ionic Liquid Catalysis | Glycerol, Gaseous HCl, [BPy]HSO₄ | 3-Chloro-1,2-propanediol | High yield of 3-chloro isomer | scielo.br |

Controlled Bromination via Hydrobromic Acid Methodologies

Direct bromination of glycerol using hydrobromic acid (HBr) represents a straightforward approach to producing brominated propanediols. However, this method is often hampered by a lack of regioselectivity, leading to the formation of a mixture of 1-bromo and 3-bromo isomers. To improve the selectivity for the desired 3-bromo isomer, modifications to the reaction conditions are necessary.

One common adaptation involves the use of an acid catalyst, such as sulfuric acid, in conjunction with HBr. This catalytic approach can enhance the preferential formation of the 3-bromo derivative. For instance, reacting glycerol with hydrobromic acid in the presence of sulfuric acid at a controlled temperature of 60°C has been reported to yield 3-bromopropane-1,2-diol. Careful management of the reaction temperature is critical to minimize the formation of undesired side products. While this method offers a direct route, achieving high regioselectivity remains a significant challenge.

Protective Group Strategies for Directing Bromination to C3 Position

To overcome the regioselectivity issues inherent in direct bromination, protective group strategies are widely employed. These methods involve temporarily masking the more reactive hydroxyl groups to direct the bromination reaction specifically to the C3 position.

A highly effective strategy for achieving regioselective bromination is the protection of the vicinal 1,2-diol moiety of a glycerol derivative as an acetonide (isopropylidene ketal). nih.gov This is typically achieved by reacting the diol with acetone in the presence of an acid catalyst. The resulting cyclic acetonide masks the hydroxyl groups at the C1 and C2 positions, leaving the primary hydroxyl group at the C3 position as the sole site for subsequent reaction.

This approach effectively directs the bromination to the unprotected C3 hydroxyl group. The use of acetonide protection is a key step in many multi-step syntheses of complex molecules where selective functionalization of a polyol is required. oup.com

Following the successful bromination at the C3 position, the acetonide protecting group must be removed to reveal the 1,2-diol and yield the final product, this compound. This deprotection step is typically accomplished under acidic conditions. thieme-connect.com

A variety of reagents and methods have been developed for the cleavage of acetonides, offering different levels of mildness and selectivity. Conventional methods often utilize aqueous protic acids such as hydrochloric acid (HCl), hydrobromic acid (HBr), or sulfuric acid (H2SO4). thieme-connect.com However, these strong acids can sometimes affect other acid-labile functional groups within the molecule. oup.com

To address this, milder and more selective methods have been developed. These include the use of Lewis acids like bismuth(III) trichloride (B1173362) (BiCl3) or heterogeneous catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2), which can efficiently catalyze the deprotection under gentle, room-temperature conditions. oup.comresearchgate.net Another approach employs aqueous tert-butyl hydroperoxide (TBHP) for the regioselective deprotection of terminal acetonides, which is advantageous as many other acid-sensitive protecting groups remain unaffected. thieme-connect.comorganic-chemistry.org

The table below summarizes various deprotection strategies for acetonides.

| Catalyst/Reagent | Solvent(s) | Conditions | Yield | Reference |

| Silica Supported Sodium Hydrogen Sulfate (NaHSO4·SiO2) | Dichloromethane-isopropanol (4:1) | Room Temperature | 92-100% | oup.com |

| Aqueous tert-Butyl Hydroperoxide (70%) | Water:tert-Butanol (1:1) | Reflux | Good to Moderate | thieme-connect.com |

| Bismuth(III) Trichloride (BiCl3) | Acetonitrile/Dichloromethane | Ambient Temperature | Excellent | researchgate.net |

| Silica-Supported Boron Trifluoride (BF3-SiO2) | Not specified | Ultrasound Irradiation | 82-95% | researchgate.net |

| Silica Supported Polyphosphoric Acid (PPA-SiO2) | Acetonitrile (CH3CN) | 55 °C | 85% | tandfonline.com |

Novel Synthetic Routes to this compound

In addition to classical approaches, novel synthetic routes are being explored to provide more efficient and selective access to this compound.

One such innovative approach involves the ring-opening of four-membered oxetane (B1205548) rings. Oxetanes are more stable than their epoxide analogs but can undergo ring-opening reactions under specific conditions, often promoted by Lewis acids or high temperatures. psu.eduresearchgate.net This strategy offers an alternative pathway to functionalized propanediol (B1597323) derivatives.

A noteworthy and unexpected synthesis of 3-bromo-1,2-propanediol has been achieved through the reaction of 3-oxetanol with a combination of carbon tetrabromide (CBr4) and triphenylphosphine (B44618) (PPh3). psu.eduresearchgate.net This set of reagents is typically used for the Appel reaction, which converts alcohols to alkyl halides. However, in the case of 3-oxetanol, the reaction proceeds via an unexpected ring-opening mechanism under mild conditions. psu.eduresearchgate.net

The reaction provides a highly efficient route to the desired product, demonstrating selective cleavage of the oxetane ring to install the bromine and hydroxyl functionalities at the appropriate positions. psu.edu

The table below presents the research findings for this novel synthetic route.

| Substrate | Reagents | Yield | Key Finding | Reference |

| 3-Oxetanol | Carbon Tetrabromide (CBr4), Triphenylphosphine (PPh3) | 81% | Unexpected ring-opening reaction under mild bromination conditions. | psu.edu |

C(sp³)-H Functionalization Approaches

The direct functionalization of a carbon-hydrogen single bond (C(sp³)-H) represents a powerful and atom-economical strategy in organic synthesis. For the preparation of this compound, such approaches offer a streamlined route that can potentially bypass multiple steps required in more traditional synthetic sequences. These methods aim to selectively replace a hydrogen atom on a saturated carbon with a bromine atom while controlling the stereochemistry at the adjacent chiral center.

A significant challenge in the synthesis of functionalized diols is achieving site-selectivity. One innovative strategy involves the temporary masking of the diol functionality to direct a subsequent C(sp³)-H functionalization reaction to a specific position. nih.gov This approach enhances regioselectivity and is instrumental in constructing complex molecules from simple, high-production-volume chemicals like 1,2-diols. nih.gov

The key to this methodology is the use of a protecting group that not only masks the hydroxyl groups but also influences the reactivity of the rest of the molecule. By converting the diol into a cyclic acetal (B89532), such as an acetonide, it is possible to direct the bromination to a specific C(sp³)-H bond. This temporary masking imparts selectivity to the C(sp³)-H functionalization step. nih.gov While much of the recent research has focused on arylation, the principle extends to other functionalizations like bromination. The general process is outlined in the table below.

Table 1: Synthetic Strategy via Site-Selective Bromination of a Masked Diol

| Step | Description | Generic Transformation |

| 1. Masking | The starting diol (e.g., propane-1,2-diol) is reacted with a ketone or acetal (e.g., acetone) under acidic conditions to form a cyclic acetonide. This protects the hydroxyl groups. | Diol → Acetonide |

| 2. Directed C-H Bromination | A catalyst system is employed to selectively activate and functionalize a specific C(sp³)-H bond. A brominating agent (e.g., NBS) introduces the bromine atom. | Acetonide → Bromo-acetonide |

| 3. Deprotection | The masking group is removed, typically through acid-catalyzed hydrolysis, to regenerate the diol functionality, yielding the final this compound. | Bromo-acetonide → Bromo-diol |

This modular strategy provides a platform for the stereoselective and atom-economical synthesis of chiral diols from bulk chemicals. nih.gov

Asymmetric Dihydroxylation of Allylic Bromides

One of the most effective and widely used methods for the stereoselective synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This reaction converts an alkene into a diol with a predictable and high degree of enantioselectivity. nih.gov For the synthesis of this compound, the substrate of choice is allyl bromide.

The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome. wikipedia.orgnih.gov A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide, is used to regenerate the osmium tetroxide catalyst, allowing it to be used in small, cost-effective amounts. wikipedia.org

The choice of the chiral ligand is crucial for controlling the stereochemistry of the product. The ligands are typically delivered as part of a pre-packaged mixture known as an "AD-mix."

AD-mix-β , which contains the ligand (DHQD)₂PHAL, directs the dihydroxylation to the β-face of the alkene, yielding the (R)-diol from allyl bromide. wikipedia.orgvulcanchem.com

AD-mix-α , containing the pseudoenantiomeric ligand (DHQ)₂PHAL, would produce the (S)-diol. wikipedia.org

The reaction mechanism begins with the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then undergoes a [3+2] cycloaddition with the alkene (allyl bromide) to form a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the desired chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle. wikipedia.org This method is renowned for its reliability and high enantioselectivity across a broad range of alkene substrates. wikipedia.orgnih.gov

Table 2: Sharpless Asymmetric Dihydroxylation for this compound

| Component | Function | Specific Reagent |

| Substrate | The starting material to be dihydroxylated. | Allyl bromide |

| Catalyst | The primary agent for dihydroxylation. | Osmium Tetroxide (OsO₄) |

| Chiral Ligand | Controls the stereochemical outcome. For the (R)-product. | (DHQD)₂PHAL (in AD-mix-β) |

| Co-oxidant | Regenerates the catalyst for the catalytic cycle. | Potassium Ferricyanide (K₃[Fe(CN)₆]) |

| Solvent System | Provides the medium for the reaction. | Typically a t-butanol/water mixture |

| Product | The desired enantiomerically enriched diol. | This compound |

Researchers have successfully applied this methodology to achieve high optical purity, with reports of approximately 87% to 92% for the synthesis of this compound. vulcanchem.com

Chemical Reactivity and Mechanistic Investigations of R 3 Bromopropane 1,2 Diol

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The carbon atom bonded to the bromine atom in (R)-3-Bromopropane-1,2-diol is a primary electrophilic center. This structural feature dictates the predominant mechanism for nucleophilic substitution reactions.

Nucleophilic substitution reactions are fundamental processes where a nucleophile replaces a leaving group on a substrate molecule. khanacademy.orgbyjus.com The two principal mechanisms for these reactions are the SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular) pathways. youtube.com The pathway taken depends on several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. libretexts.org

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.comrammohancollege.ac.in This mechanism is favored by substrates with low steric hindrance, such as methyl and primary alkyl halides. youtube.commasterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comrammohancollege.ac.in A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center, often likened to an umbrella turning inside out. youtube.commasterorganicchemistry.com

In contrast, the SN1 reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comlibretexts.org This is followed by a rapid attack of the nucleophile on the planar carbocation. masterorganicchemistry.com This mechanism is favored by tertiary substrates that can form stable carbocations and is facilitated by polar protic solvents. youtube.comyoutube.com

For this compound, the bromine atom is attached to a primary carbon. Primary alkyl halides react much faster via the SN2 mechanism because of minimal steric hindrance and the high instability of the corresponding primary carbocation that would be required for an SN1 pathway. masterorganicchemistry.comlibretexts.org Therefore, nucleophilic substitution reactions at the brominated carbon center of this compound proceed almost exclusively through the SN2 pathway.

| Factor | SN1 Pathway | SN2 Pathway | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary (3°) > secondary (2°) | Favored by methyl > primary (1°) > secondary (2°) masterorganicchemistry.com | Primary (1°) structure strongly favors the SN2 pathway. |

| Reaction Mechanism | Two steps, via carbocation intermediate youtube.com | One concerted step, via transition state youtube.com | A concerted SN2 mechanism is expected. |

| Rate Law | Rate = k[Substrate] libretexts.org | Rate = k[Substrate][Nucleophile] youtube.com | The reaction rate will depend on both the diol and the nucleophile concentration. |

| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration youtube.com | The reaction will proceed with inversion of stereochemistry at the C1 position. |

The presence of the hydroxyl groups within the this compound molecule allows for the possibility of intramolecular nucleophilic substitution. Under basic conditions, a hydroxyl group can be deprotonated to form an alkoxide ion. This internal nucleophile can then attack the adjacent electrophilic carbon bearing the bromine atom. This reaction, an intramolecular variation of the Williamson ether synthesis, proceeds via an SN2 mechanism. The result is the displacement of the bromide ion and the formation of a cyclic ether. Given the 1,2-disposition of the reacting groups, the product of this reaction is a three-membered ring, (R)-glycidol. This intramolecular cyclization is a common and efficient process for converting halohydrins to epoxides.

This compound readily reacts with a variety of external nucleophiles. Due to its primary alkyl halide structure, these reactions consistently follow an SN2 mechanism. youtube.commasterorganicchemistry.com The strength of the nucleophile is a key factor in the reaction rate. Strong nucleophiles, such as hydroxide (B78521), alkoxides, and cyanide, react efficiently to displace the bromide leaving group. For example, reaction with aqueous sodium hydroxide will yield glycerol (B35011) through the substitution of the bromine atom with a hydroxyl group.

| External Nucleophile | Formula | Resulting Product | Product Class |

|---|---|---|---|

| Hydroxide | OH- | Propane-1,2,3-triol (Glycerol) | Triol |

| Alkoxide | RO- | 1-Alkoxypropane-2,3-diol | Ether diol |

| Cyanide | CN- | 3,4-Dihydroxybutanenitrile | Hydroxy nitrile |

| Azide | N3- | 1-Azido-2,3-propanediol | Azido diol |

Oxidation Reactions of the Diol Functionality

The vicinal diol group of this compound, consisting of a primary and a secondary alcohol, can be oxidized using various oxidizing agents. The nature of the product depends on the reagent used and which of the two hydroxyl groups is oxidized.

The oxidation of this compound can yield different products depending on the reaction conditions and the selectivity of the oxidizing agent. Research has shown that the oxidation products can include (R,S)-3-bromolactate and 3-bromopyruvate. sigmaaldrich.com

The formation of these products can be rationalized as follows:

Formation of 3-Bromolactic acid: Selective oxidation of the primary alcohol (-CH₂OH) at the C1 position to a carboxylic acid (-COOH) would yield 3-bromo-2-hydroxypropanoic acid (3-bromolactic acid). This transformation requires an oxidizing agent capable of converting primary alcohols directly to carboxylic acids.

Formation of 3-Bromopyruvic acid: This product, also known as 3-bromo-2-oxopropanoic acid, results from the oxidation of both alcohol functionalities. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The secondary alcohol at the C2 position is oxidized to a ketone, and the primary alcohol at the C1 position is oxidized to a carboxylic acid. sigmaaldrich.com 3-Bromopyruvic acid is a known alkylating agent and has been investigated as a metabolic inhibitor. wikipedia.orgnih.gov

| Oxidation Product | Functional Group Transformation | Position(s) Oxidized |

|---|---|---|

| 3-Bromo-2-hydroxypropanoic acid (3-Bromolactic acid) | Primary alcohol → Carboxylic acid | C1 |

| 3-Bromo-2-oxopropanoic acid (3-Bromopyruvic acid) | Secondary alcohol → Ketone AND Primary alcohol → Carboxylic acid | C1 and C2 |

Diastereoselective synthesis involves reactions that favor the formation of one diastereomer over another. researchgate.netresearchgate.net In the context of a chiral molecule like this compound, any reaction that creates a new stereocenter could potentially be diastereoselective.

Diastereoselective oxidation of the diol functionality is a conceptually important but challenging transformation. Such a process would require a chiral reagent or catalyst that can differentiate between the two hydroxyl groups or the prochiral faces of an intermediate. For instance, a chiral oxidizing agent might selectively oxidize one of the two hydroxyl groups, or a protecting group strategy could be employed to temporarily block one alcohol, allowing for the selective oxidation of the other. While the synthesis of chiral diols and their use in stereoselective reactions are areas of active research, specific studies detailing the diastereoselective oxidation of this compound are not extensively documented in the literature. sigmaaldrich.comnih.gov The development of such methods would be valuable for creating complex, stereochemically rich molecules. researchgate.netnih.gov

Reduction Reactions of the Bromine Atom and Hydroxyl Groups

The reduction of this compound can be targeted at either the carbon-bromine bond or the hydroxyl groups. The differing reactivity of these groups allows for selective transformations.

The conversion of this compound to its corresponding alcohol involves the reduction of the carbon-bromine bond to a carbon-hydrogen bond, a process known as hydrodebromination. This transformation yields (R)-propane-1,2-diol, a valuable chiral diol.

Catalytic hydrogenation is a common and effective method for this conversion. The process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenolysis of organic halides. organic-chemistry.org The reaction is generally clean and proceeds under neutral conditions, which helps to preserve the stereochemistry at the chiral center and prevent side reactions involving the hydroxyl groups. organic-chemistry.org

The resulting product, (R)-propane-1,2-diol, is also accessible through other synthetic routes, such as the catalytic hydrogenation of L-lactic acid using ruthenium-based catalysts. nih.govd-nb.infonih.gov This convergence highlights the importance of (R)-propane-1,2-diol as a synthetic target.

Table 1: Illustrative Reduction of C-Br Bond This table provides a generalized representation of the reaction discussed.

| Starting Material | Reagents/Catalyst | Product |

|---|---|---|

| This compound | H₂, Pd/C | (R)-propane-1,2-diol |

Chemoselectivity is a critical consideration in the reduction of this compound due to the presence of multiple reducible functional groups. The primary challenge is to reduce one functional group without affecting the others.

The carbon-bromine bond is significantly more susceptible to catalytic hydrogenolysis than the carbon-oxygen bonds of the hydroxyl groups. This difference in reactivity forms the basis for highly chemoselective reduction strategies. Using catalysts like palladium on carbon with molecular hydrogen allows for the selective cleavage of the C-Br bond while leaving the diol functionality intact. organic-chemistry.org This method is advantageous because it can be performed under neutral conditions, avoiding acid- or base-catalyzed side reactions such as ether formation or elimination. Bromides are generally reduced more readily than chlorides, and the reaction can often proceed in the presence of other functional groups such as ketones, esters, or nitriles. organic-chemistry.org

Conversely, the reduction of hydroxyl groups to alkanes is a much more challenging transformation that requires harsh conditions or derivatization. Direct reduction is not typically feasible under mild conditions that would preserve the rest of the molecule. Therefore, most selective reduction strategies for this compound focus on the hydrodebromination of the bromine atom.

Derivatization Strategies for Enhancing Reactivity and Selectivity

Derivatization of this compound is a key strategy to modulate its reactivity and to enable transformations that would otherwise be difficult. Protecting the hydroxyl groups is a common first step, which then allows for selective reactions at the C-Br bond.

To perform selective chemistry at the carbon atom bearing the bromine, the nucleophilic and potentially interfering hydroxyl groups must often be protected. For 1,2-diols, a common and efficient protection strategy is the formation of a cyclic ketal, specifically an acetonide (isopropylidene ketal). nih.govbamu.ac.in

This reaction involves treating this compound with acetone (B3395972) or its equivalent, 2,2-dimethoxypropane, in the presence of an acid catalyst. The resulting product is (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane. This protected form masks the diol functionality, rendering it inert to a wide range of reagents, including nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org The acetonide group is stable under neutral and basic conditions but can be easily removed by treatment with aqueous acid to regenerate the diol.

Various catalysts can be employed for acetonide formation, offering different levels of mildness and efficiency. bamu.ac.in

Table 2: Common Catalysts for Acetonide Protection of Diols

| Catalyst | Reagents | Key Features | Reference |

|---|---|---|---|

| Iodine (I₂) | Diol, 2,2-dimethoxypropane | Mild, neutral conditions, cost-effective. | bamu.ac.in |

| Zirconium(IV) chloride (ZrCl₄) | Diol, 2,2-dimethoxypropane | Efficient for both protection and deprotection. | organic-chemistry.org |

| Cation Exchange Resin | Diol, Acetone | Mild, ecofriendly, catalyst is recoverable. | bamu.ac.in |

| p-Toluenesulfonic acid (p-TsOH) | Diol, 2,2-dimethoxypropane | Commonly used strong acid catalyst. | bamu.ac.in |

With its multiple functional groups, this compound is a precursor for various functional group interconversions that go beyond simple substitution of the bromine atom.

One of the most significant transformations is its conversion into a chiral epoxide. In the presence of a base (e.g., potassium hydroxide), the molecule undergoes an intramolecular Sₙ2 reaction. wikipedia.org One of the hydroxyl groups, acting as an internal nucleophile, displaces the bromide ion, leading to the formation of (R)-glycidol ( (R)-oxiran-2-ylmethanol). This reaction is a classic example of the Williamson ether synthesis applied intramolecularly. wikipedia.org (R)-glycidol is an extremely valuable chiral building block used in the synthesis of many pharmaceuticals.

Furthermore, by first protecting the diol as an acetonide, the reactivity of the molecule is fundamentally altered. The resulting (R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane can undergo nucleophilic substitution at the primary carbon, allowing the introduction of a wide variety of functional groups (e.g., azides, cyanides, thiols). Subsequent acidic hydrolysis removes the acetonide protecting group, unveiling the 1,2-diol and yielding a new, highly functionalized chiral molecule. This two-step sequence of protection-substitution-deprotection enables the synthesis of a diverse array of chiral 1-substituted-propane-2,3-diols that would be inaccessible through direct reaction with the unprotected this compound.

Applications of R 3 Bromopropane 1,2 Diol in Complex Molecular Synthesis

Role as a Chiral Precursor in Asymmetric Synthesis

The inherent chirality of (R)-3-bromopropane-1,2-diol allows it to serve as a foundational element in asymmetric synthesis, where the primary goal is to produce a specific enantiomer of a target molecule. Optically pure 1,2-diols are recognized as privileged structural motifs in a wide range of pharmaceuticals and natural products. nih.gov The use of such chiral synthons ensures that the desired stereochemistry is carried through subsequent reaction steps, which is crucial for the biological activity of the final compound.

Chiral lactones, particularly β-lactones and γ-lactones, are significant structural motifs in numerous bioactive natural products and serve as key intermediates in organic synthesis. tamu.educlockss.org The C3 backbone of this compound provides a suitable framework for constructing these heterocyclic systems. Through a series of functional group manipulations, such as oxidation of the primary alcohol to a carboxylic acid followed by intramolecular cyclization via nucleophilic displacement of the bromide, the diol can be converted into chiral γ-lactones. The stereocenter from the starting material directly translates to a defined stereochemistry in the final lactone product, making this a powerful strategy in natural product synthesis. clockss.org

Dioxanes are six-membered heterocyclic rings containing two oxygen atoms, and their stereodefined construction is important for creating specific molecular geometries. thieme-connect.de While 1,3-diols are the typical precursors for 1,3-dioxanes, chiral 1,2-diols like this compound can be employed to synthesize related chiral acetals such as 1,3-dioxolanes (five-membered rings) or can be elaborated into larger structures that subsequently form dioxane rings. For instance, the diol moiety can react with a ketone or aldehyde to form a chiral dioxolane, which serves as a protecting group and a stereodirecting element in subsequent reactions. The stereoselective opening of such chiral acetals, often mediated by Lewis acids, is a known strategy for achieving stereocontrol in complex synthesis. acs.org

The pyridinylimidazole scaffold is a core structural feature of a major class of p38 MAP kinase inhibitors. nih.gov In the synthesis of these inhibitors, specific side chains are often attached to the imidazole (B134444) ring to enhance potency and selectivity. This compound is an ideal precursor for creating these chiral side chains. The nucleophilic nitrogen of the imidazole can displace the bromide of the diol (or its more reactive epoxide form, (R)-glycidol) to forge a carbon-nitrogen bond. The remaining diol functionality on the side chain can then interact with specific residues in the enzyme's binding pocket or be further functionalized.

Building Block for Bioactive Molecules and Pharmaceutical Intermediates

The reliable introduction of stereocenters is a critical challenge in pharmaceutical development. Chiral building blocks like this compound offer a robust solution, providing access to enantiomerically pure compounds and shortening synthetic routes. acs.orgnih.gov

This compound is a precursor to (R)-glycidol, a highly valuable chiral epoxide. (R)-glycidol and its derivatives are used in the synthesis of a wide array of pharmaceutical agents. For example, the nucleophilic ring-opening of the epoxide with substituted phenols provides a straightforward route to enantiopure 3-aryloxy-1,2-propanediols, which are key intermediates for beta-blockers and other cardiovascular drugs. capes.gov.br This highlights the role of the chiral C3 propane (B168953) backbone, originating from compounds like this compound, in constructing pharmaceutically significant molecules.

| Precursor | Reagent | Product Class | Pharmaceutical Relevance |

| (R)-Glycidol | Substituted Phenol | (R)-3-Aryloxy-1,2-propanediols | Intermediates for beta-blockers |

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, making it a therapeutic target for diseases like rheumatoid arthritis. nih.gov A prominent class of p38α inhibitors is based on the pyridinylimidazole structure. nih.gov Many of these inhibitors feature chiral, oxygenated side chains designed to interact with the ATP-binding site of the kinase. nih.gov

This compound serves as a key starting material for these side chains. Its transformation into (R)-glycidyl allows for efficient attachment to the inhibitor scaffold. The resulting hydroxyl groups on the side chain can form critical hydrogen bonds with amino acid residues in the kinase, such as Met109, which is a hallmark interaction for this class of inhibitors. nih.gov The defined stereochemistry ensures optimal orientation within the binding pocket, leading to higher potency.

| Inhibitor Class | Core Scaffold | Key Interaction Site | Role of Chiral Precursor |

| p38α MAPK Inhibitors | Pyridinylimidazole | ATP-binding pocket (Hinge region, Met109) | Provides chiral side chain for specific hydrogen bonding interactions |

Several pyridinyl-heterocycle based inhibitors have demonstrated high efficacy, with some achieving IC₅₀ values in the nanomolar range. mdpi.com The synthesis of these potent molecules relies on the availability of enantiopure building blocks like this compound to install the necessary stereocenters.

Application in Natural Product Total Synthesis

The total synthesis of natural products often relies on the use of readily available, enantiomerically pure starting materials, a concept known as chiral pool synthesis. This compound is an exemplary member of this chiral pool.

The fundamental principle of using this compound in chiral pool synthesis is the direct incorporation of its existing stereocenter into the final target molecule. This approach avoids the need for a de novo asymmetric synthesis of that stereocenter, often leading to more efficient and convergent synthetic routes. The compound's three distinct functional groups allow for a sequence of selective modifications, effectively translating the simple stereochemistry of the starting material into a more complex stereochemical array in the product.

A prime example of this strategy is its use as a precursor to (R)-glycidyl tosylate or other activated glycidol (B123203) derivatives, which are workhorse intermediates in natural product synthesis. For instance, in the synthesis of various bioactive lipids and polyketide fragments, the epoxide of (R)-glycidol is opened by a carbon nucleophile, such as an organocuprate or a Grignard reagent. This reaction sets a new stereocenter and extends the carbon chain, with the original stereocenter from the bromodiol serving as the foundation for the stereochemical control of the newly formed center.

Consider the synthesis of a hypothetical polyketide fragment:

This compound is converted to (R)-glycidol .

The primary alcohol of (R)-glycidol is protected, for example, as a trityl or silyl (B83357) ether.

The resulting protected glycidol is then activated, often by converting the secondary alcohol to a tosylate or mesylate, or by direct epoxide opening.

Reaction with a complex organometallic reagent introduces a significant portion of the natural product's carbon skeleton. The stereochemistry of the approach of the nucleophile is directed by the existing stereocenter and the steric bulk of the protecting group, leading to a high degree of diastereoselectivity.

This powerful approach has been utilized in the synthesis of numerous natural products, including macrolides, ionophore antibiotics, and sphingolipids, demonstrating the pivotal role of simple chiral building blocks like this compound in constructing complex, biologically active molecules.

Contributions to Specialty Chemicals and Advanced Materials

Beyond its role in complex synthesis, this compound and its derivatives contribute to the development of specialty chemicals and advanced materials, where chirality can impart unique and desirable properties.

One notable application is in the formation of chiral protecting groups. The 1,2-diol functionality can react with ketones and aldehydes to form chiral acetals. This not only serves to protect the carbonyl group but also introduces a chiral environment that can influence the stereochemical outcome of reactions at other sites in the molecule. The formation of these dioxolanes is reversible, allowing for the protecting group to be removed under mild acidic conditions once its purpose has been served sigmaaldrich.comresearchgate.net.

In the realm of advanced materials, this compound is a potential building block for chiral liquid crystals. Liquid crystal phases with chiral molecules can exhibit unique properties such as ferroelectricity and the formation of helical superstructures (chiral nematic or cholesteric phases). These properties are highly sought after for applications in displays and optical sensors.

Chiral diols can be incorporated into the molecular structure of liquid crystals in several ways:

As a chiral tail attached to a rigid mesogenic (liquid crystal-forming) core.

As a linking unit between two mesogenic cores.

As the core component of a chiral dopant, which is added in small amounts to a non-chiral liquid crystal host to induce a helical phase.

The synthesis of such a liquid crystal might involve esterification of the diol with mesogenic carboxylic acids or etherification with mesogenic phenols. The C2 symmetry inherent in derivatives of 1,2-diols is particularly effective at inducing a strong helical twist in nematic hosts. The defined stereochemistry of this compound makes it an attractive starting material for creating enantiomerically pure liquid crystals with predictable and reproducible properties.

Table 2: Potential Roles of this compound in Specialty Chemicals

| Application Area | Role of this compound | Resulting Product/Material | Key Property |

| Synthetic Chemistry | Chiral Protecting Group | Chiral Dioxolanes | Protects carbonyls; induces chirality |

| Materials Science | Chiral Building Block/Dopant | Chiral Liquid Crystals | Ferroelectricity, Helical Twisting |

Computational and Theoretical Studies on R 3 Bromopropane 1,2 Diol and Its Reactions

Conformational Analysis and Stereochemical Insights

Computational chemistry serves as a vital tool for analyzing the conformational landscape of flexible molecules like (R)-3-Bromopropane-1,2-diol. The presence of a chiral center and multiple rotatable bonds results in a complex potential energy surface with several possible stable conformers.

Theoretical studies on similar β-halohydrins have demonstrated that the most stable conformers are often those that allow for the formation of an intramolecular hydrogen bond. yu.edu.joyu.edu.joresearchgate.net This interaction typically occurs between the hydrogen of a hydroxyl group and the halogen atom. For this compound, this involves an electrostatic attraction between the partially positive hydrogen of one of the hydroxyl groups and the partially negative bromine atom.

The relative stability of different conformers is determined by a combination of factors, including steric hindrance, dipole-dipole interactions, and the aforementioned hydrogen bonding. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations (like the G3 method), are employed to calculate the energies of these conformers. yu.edu.joyu.edu.joresearchgate.net The dihedral angles (O-C-C-Br and H-O-C-C) define the specific geometry of each conformer, often described using terms like gauche and anti. Studies on related halohydrins have shown that conformers where the C-O and C-X (X=halogen) bonds are gauche to each other are often the most stable due to the stabilizing intramolecular hydrogen bond. yu.edu.joresearchgate.net

The chirality of the C2 carbon in the (R)-enantiomer introduces a specific stereochemical bias, influencing the preferred orientations of the substituents and, consequently, the relative populations of the various conformers. This stereochemical information is crucial for understanding the molecule's chiroptical properties and its interactions in stereoselective reactions. nih.gov

Table 1: Illustrative Relative Energies of β-Halohydrin Conformers This table illustrates typical energy differences found in computational studies of β-halohydrins, showcasing the stabilizing effect of intramolecular hydrogen bonding.

| Conformer Description | Key Dihedral Angles | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Gauche (H-bond) | O-C-C-Br ≈ 60°, H-O-C-C ≈ 60° | 0.00 (most stable) | Intramolecular H-bond |

| Gauche (no H-bond) | O-C-C-Br ≈ 60°, H-O-C-C ≈ 180° | ~3 | Dipole-dipole repulsion |

| Anti | O-C-C-Br ≈ 180° | ~1-2 | Steric minimization |

Note: Data is illustrative and based on general findings for β-halohydrins. yu.edu.joresearchgate.net

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions involving this compound. These methods allow for the detailed exploration of reaction mechanisms, including the identification of reactants, transition states, intermediates, and products. nih.govrsc.orgresearchgate.net

Elucidation of Reaction Mechanisms

DFT calculations are a primary tool for investigating the step-by-step pathways of chemical transformations. unimib.itrsc.org For this compound, a common reaction is its conversion to other valuable chiral building blocks. For instance, the intramolecular Williamson ether synthesis to form (R)-glycidol involves the deprotonation of a hydroxyl group followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the bromide ion.

Computational studies can model this process by:

Optimizing Geometries: Calculating the lowest-energy structures of the reactant, the alkoxide intermediate, the transition state, and the product.

Calculating Energies: Determining the reaction energies and activation barriers, which provides insight into the reaction's feasibility and rate. researchgate.net

Analyzing Bonding Changes: Using techniques like Natural Bond Orbital (NBO) analysis to follow the formation and breaking of bonds throughout the reaction coordinate.

Another example is the ring-opening of oxetanes to form 3-bromo-1,2-propanediol (B131886), where computational chemistry can help investigate the mechanism under different catalytic conditions. researchgate.net By modeling the interaction of the reactants with the catalyst (e.g., triphenylphosphine (B44618)/CBr4), the specific roles of each component in facilitating the reaction can be elucidated. researchgate.net

Transition State Analysis in Stereoselective Transformations

Understanding the origin of stereoselectivity is a key application of computational chemistry. rsc.org When this compound participates in a stereoselective reaction, the formation of one diastereomer over another is determined by the relative energy of the diastereomeric transition states. The transition state with the lower activation energy will correspond to the major product.

Computational analysis of these transition states involves:

Locating Transition Structures: Using algorithms to find the first-order saddle point on the potential energy surface that connects reactants and products. nih.gov

Vibrational Frequency Analysis: Confirming the identity of a transition state by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Accurately computing the energies of the competing transition states. A difference of just 1.4 kcal/mol in activation energy can lead to a product ratio of approximately 90:10 at room temperature.

Non-Covalent Interaction (NCI) Analysis: Identifying the subtle steric and electronic interactions (like hydrogen bonds or van der Waals forces) within the transition state structure that are responsible for the energy difference and thus the observed stereoselectivity. rsc.org

Ligand-Binding Mode Predictions in Chiral Catalysis

The chiral nature of this compound and its derivatives makes them potential candidates as chiral ligands in asymmetric catalysis. Computational methods are increasingly used to predict how these ligands will bind to a metal center and how this binding will influence the outcome of a catalytic reaction. nih.govresearchgate.net

The prediction of ligand-binding modes typically involves a multi-step computational approach:

Conformational Search: A thorough search of the possible conformations of the free ligand is performed to identify low-energy structures. mdpi.com

Molecular Docking: The low-energy conformers of the ligand are "docked" into the active site of the metal catalyst. Docking algorithms score the different binding poses based on factors like steric fit and intermolecular interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, the binding site (including the ligand and the metal center) can be treated with quantum mechanics, while the rest of the catalyst and solvent are treated with molecular mechanics. This hybrid approach provides a balance between accuracy and computational cost.

Molecular Dynamics (MD) Simulations: To account for the dynamic nature of the system, MD simulations can be run on the ligand-catalyst complex. These simulations model the movement of atoms over time, providing insights into the stability of the binding mode and the flexibility of the complex. nih.gov

These computational predictions can guide the rational design of new catalysts by identifying the key structural features of the ligand that are responsible for high enantioselectivity. researchgate.net

Electronic Structure Properties and Reactivity Predictions

The electronic structure of a molecule is fundamentally linked to its reactivity. Computational methods provide a wealth of information about the electronic properties of this compound. researchgate.netnih.govijcce.ac.ir

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity.

The HOMO represents the region from which the molecule is most likely to donate electrons, indicating sites susceptible to electrophilic attack.

The LUMO represents the region where the molecule is most likely to accept electrons, indicating sites for nucleophilic attack.

The HOMO-LUMO gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of the molecule. nih.govmdpi.com

Red regions indicate negative potential (electron-rich areas), such as around the oxygen and bromine atoms, which are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-deficient areas), such as around the hydroxyl hydrogens, which are susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties for a Model Halohydrin

| Property | Description | Predicted Reactivity Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | Site of oxidation or reaction with electrophiles |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Site of reduction or reaction with nucleophiles (e.g., C-Br bond) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Index of chemical reactivity (smaller gap = more reactive) |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |

| Atomic Charges (NBO) | Calculated charge distribution on each atom | Identifies electrophilic (positive) and nucleophilic (negative) centers |

Note: This table describes the type of data obtained from electronic structure calculations and its general interpretation. researchgate.netnih.gov

By analyzing these properties, computational chemists can predict the most likely sites of reaction on this compound. For example, the significant negative electrostatic potential and high HOMO coefficients on the oxygen atoms suggest they are primary sites for protonation or coordination. Conversely, the carbon atom attached to the bromine is an electrophilic center (due to the electron-withdrawing nature of bromine) and a likely site for nucleophilic attack, as seen in the intramolecular epoxide formation.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methods

The pursuit of green chemistry principles has driven research towards more sustainable and atom-economical methods for synthesizing (R)-3-Bromopropane-1,2-diol. Traditional synthetic routes often involve stoichiometric reagents and generate significant waste. Emerging research, however, is increasingly focused on biocatalytic and chemoenzymatic approaches that offer higher efficiency and reduced environmental impact.

One prominent strategy involves the kinetic resolution of racemic 3-bromopropane-1,2-diol using enzymes. Lipases, for instance, can selectively acylate the (S)-enantiomer, allowing for the separation of the desired (R)-diol. This method is highly efficient, often yielding enantiomeric excesses greater than 99%.

Another avenue of research is the direct asymmetric synthesis from prochiral precursors. For example, the enantioselective hydrolysis of 3-bromo-1,2-epoxypropane by microbial epoxide hydrolases presents a direct and atom-economical route to this compound. This approach avoids the formation of a racemic mixture and subsequent resolution steps, thereby streamlining the synthesis and minimizing waste.

Exploration of Novel Catalytic Systems for Enantiocontrol

The development of novel catalytic systems is at the forefront of research to achieve precise enantiocontrol in the synthesis of this compound. While enzymatic systems have shown great promise, the exploration of small molecule organocatalysts and transition-metal complexes continues to be an active area of investigation.

Asymmetric dihydroxylation of allyl bromide using chiral osmium or manganese catalysts is a potential route, although challenges remain in achieving high enantioselectivity for this specific substrate. Researchers are designing new ligand scaffolds for these metals to improve the stereochemical outcome of the reaction.

Furthermore, the immobilization of enzymes on solid supports is being explored to enhance their stability, reusability, and suitability for continuous flow processes. This not only improves the economics of the catalytic process but also simplifies product purification.

Expansion of Applications in New Chemical Transformations

The utility of this compound as a chiral building block is continually expanding. Its bifunctional nature, possessing both a bromine atom and a diol, allows for a variety of subsequent chemical modifications. This makes it a versatile starting material for the synthesis of a wide range of complex molecules.

In medicinal chemistry, it is a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of antiviral drugs, such as Oseltamivir, and cardiovascular medications, including certain beta-blockers.

Current research is exploring its use in the synthesis of novel chiral ligands for asymmetric catalysis and as a precursor for the generation of chiral ionic liquids. Its ability to introduce a stereocenter early in a synthetic sequence is highly advantageous for the efficient construction of enantiomerically pure target molecules.

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound with flow chemistry and automated platforms represents a significant step towards more efficient and reproducible manufacturing processes. Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process intensification.

The enzymatic resolution of 3-bromopropane-1,2-diol is particularly well-suited for a flow-based setup. Immobilized enzymes can be packed into columns, and the racemic substrate can be continuously passed through, allowing for a steady output of the desired enantiomer. This approach not only increases throughput but also allows for easier process control and optimization.

Automated synthesis platforms, coupled with real-time reaction monitoring, can further enhance the efficiency of these processes. These systems can automatically adjust reaction parameters, such as temperature, flow rate, and substrate concentration, to maintain optimal performance and ensure consistent product quality.

Advanced Spectroscopic and Analytical Characterization Techniques for Stereochemical Purity

Ensuring the high stereochemical purity of this compound is critical for its applications, especially in the pharmaceutical industry. Consequently, the development of advanced analytical techniques for the accurate determination of enantiomeric excess is an ongoing research focus.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common methods for separating and quantifying the enantiomers of 3-bromopropane-1,2-diol. Supercritical Fluid Chromatography (SFC) is also gaining traction as a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, provides another valuable tool for assessing enantiomeric purity. These agents interact differently with the two enantiomers, leading to distinct signals in the NMR spectrum that can be integrated to determine their relative concentrations.

Table of Analytical Techniques for Stereochemical Purity

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and precision. |

| Chiral GC | Separation based on volatility and interaction with a chiral stationary phase. | High resolution and sensitivity. |

| Chiral SFC | Utilizes a supercritical fluid as the mobile phase for chiral separation. | Fast analysis and reduced organic solvent usage. |

| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives with distinct NMR spectra. | Provides structural information in addition to enantiomeric ratio. |

Q & A

Q. What are the optimal synthetic routes for (R)-3-Bromopropane-1,2-diol, and how do yields vary with methodology?

The compound can be synthesized via two primary routes:

- Epoxide ring-opening : Reaction of epibromohydrin under acidic or basic conditions yields 42% product. This method is limited by competing side reactions (e.g., hydrolysis) that reduce efficiency.

- Enantioselective synthesis : Using (±)-glycidol as a precursor with brominating agents achieves up to 95% yield. This route leverages stereochemical control, making it preferable for obtaining enantiopure (R)-isomers.

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Density : 1.789 g/cm³.

- Boiling Point : 254°C at 760 mmHg.

- Reactivity : The bromine atom at the C3 position makes it prone to nucleophilic substitution, while vicinal diol groups enable oxidation to ketones or lactones. These properties necessitate anhydrous storage and inert atmospheres to prevent degradation.

Q. How can researchers verify the enantiomeric purity of synthesized this compound?

- Chiral HPLC : As demonstrated in studies on structurally similar diols (e.g., 1,2-diphenyletane-1,2-diol), HPLC with chiral stationary phases resolves enantiomers by retention time differences.

- Polarimetry : Specific optical rotation measurements confirm enantiopurity, though this requires comparison to literature values for validation.

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biological activity compared to racemic mixtures?

In male rats, the (R)-enantiomer induces diuresis and glucosuria, while the (R,S)-racemate shows reduced activity. This suggests enantiomer-specific interactions with renal transporters or metabolic enzymes . Advanced studies should employ enantiopure standards and in vivo/in vitro comparisons to isolate stereochemical effects .

Q. What experimental strategies resolve contradictions between in vivo and in vitro toxicity data for this compound?

- In vivo toxicity : Oral administration in rats causes renal and metabolic disruptions.

- In vitro inactivity : Kidney tubule assays show no direct metabolic inhibition.

Resolution : Investigate metabolites (e.g., 3-bromolactate) as potential toxic agents using LC-MS/MS profiling. Additionally, assess bioavailability differences between models.

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

- Catalytic applications : (R)-Jacobson catalysts enable stereoselective transformations of prochiral substrates, as shown in non-8-ene-1,2-diol synthesis.

- Protecting group strategies : The vicinal diol moiety can be selectively protected (e.g., acetonide formation) to direct bromine substitution in multi-step syntheses.

Q. What analytical methods detect trace amounts of this compound in environmental or biological matrices?

Q. What mechanistic insights explain the compound’s role in halohydrin formation during food processing?

this compound forms via bromination of glycerol in lipid-rich matrices. Reaction kinetics depend on bromide ion concentration, pH, and temperature, as observed in edible oil studies . Mitigation strategies include optimizing processing conditions to minimize precursor availability .

Methodological Considerations

Q. Designing enantioselective syntheses: How to optimize reaction conditions for high stereochemical fidelity?

- Catalyst screening : Test chiral catalysts (e.g., Sharpless or Jacobson catalysts) under varying temperatures and solvents.

- Kinetic resolution : Monitor reaction progress with chiral HPLC to identify enantiomer enrichment phases.

Q. Addressing genotoxicity concerns: What in vitro/in vivo assays are critical for risk assessment?

Q. Reconciling conflicting data on metabolic effects: How to design robust interdisciplinary studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。